6-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one
CAS No.: 328956-24-7
Cat. No.: VC2503536
Molecular Formula: C9H9BrN2O
Molecular Weight: 241.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 328956-24-7 |
|---|---|
| Molecular Formula | C9H9BrN2O |
| Molecular Weight | 241.08 g/mol |
| IUPAC Name | 6-bromo-3-methyl-1,4-dihydroquinazolin-2-one |
| Standard InChI | InChI=1S/C9H9BrN2O/c1-12-5-6-4-7(10)2-3-8(6)11-9(12)13/h2-4H,5H2,1H3,(H,11,13) |
| Standard InChI Key | FZPAKYJRNKYQBY-UHFFFAOYSA-N |
| SMILES | CN1CC2=C(C=CC(=C2)Br)NC1=O |
| Canonical SMILES | CN1CC2=C(C=CC(=C2)Br)NC1=O |
Introduction
6-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one is a chemical compound with the molecular formula C₉H₉BrN₂O and a molecular weight of 241.08 g/mol. Its CAS number is 328956-24-7, indicating its registration in chemical databases . This compound belongs to the quinazolinone class, which is known for its diverse biological activities, including antiviral, anticancer, and antiproliferative effects .
Safety and Handling
-
Hazards: Classified as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .
-
Precautions: Requires appropriate protective equipment and handling procedures to minimize exposure risks.
Synthesis and Availability
6-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one can be synthesized through various organic chemistry methods, often involving the condensation of appropriate precursors. It is commercially available from several chemical suppliers, with lead times typically ranging from a few weeks for small quantities .
Biological Activities
While specific biological activity data for 6-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one is limited, quinazolinone derivatives are known for their potential in medicinal chemistry. They have been explored for antiviral, anticancer, and other therapeutic applications due to their ability to interact with biological targets such as enzymes and receptors .
Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume